gamma-Butyrobetaine-d9 Hydrochloride

Description

BenchChem offers high-quality gamma-Butyrobetaine-d9 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Butyrobetaine-d9 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

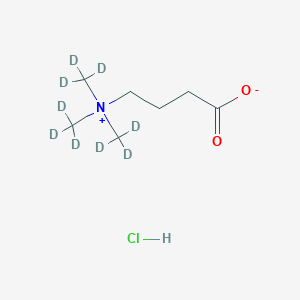

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[tris(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKTORAJTTYIW-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Gamma-Butyrobetaine in the Carnitine Biosynthesis Pathway

Abstract

L-carnitine is indispensable for cellular energy metabolism, primarily facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The endogenous synthesis of L-carnitine is a critical process for maintaining metabolic homeostasis, complementing dietary intake. This technical guide provides a comprehensive examination of the carnitine biosynthesis pathway, with a specific focus on the pivotal role of its immediate precursor, gamma-butyrobetaine (GBB). We will dissect the final, rate-limiting enzymatic step: the stereospecific hydroxylation of GBB to L-carnitine, catalyzed by the non-heme iron enzyme, gamma-butyrobetaine dioxygenase (BBOX). This document explores the biochemical mechanism, regulation, and structural biology of BBOX, details robust analytical methodologies for quantifying key metabolites, and discusses the burgeoning clinical and therapeutic significance of targeting the GBB-carnitine axis in cardiovascular disease, metabolic disorders, and sports nutrition.

Introduction to L-Carnitine and its Biosynthesis

L-carnitine (β-hydroxy-γ-N-trimethylaminobutyrate) is a quaternary ammonium compound essential for intermediary metabolism.[1][2] Its most recognized function is as a shuttle for long-chain fatty acids across the inner mitochondrial membrane, a prerequisite for their oxidation and subsequent ATP production.[1][3][4][5][6][7][8][9] This process, known as the carnitine shuttle, is vital in tissues with high energy demands and a reliance on fatty acid oxidation, such as cardiac and skeletal muscle.[9]

Cellular carnitine homeostasis is a tightly regulated balance of three key processes: absorption from dietary sources (primarily red meat), endogenous de novo synthesis, and efficient reabsorption in the kidneys.[6][7] The endogenous pathway provides a significant portion of the body's carnitine pool and is therefore of profound interest to researchers studying metabolic regulation and disease.[6] This pathway is a four-step enzymatic cascade that begins with protein-derived Nε-trimethyllysine (TML).[1][6][7][9][10] This guide will illuminate the final and decisive step of this pathway: the conversion of gamma-butyrobetaine (GBB) into biologically active L-carnitine.

The Four-Step Pathway of Carnitine Biosynthesis

The synthesis of L-carnitine from lysine and methionine precursors occurs primarily in the liver and kidneys.[1][11] The pathway involves four key enzymatic reactions that sequentially modify the initial substrate, TML.[1][6][7][8][9]

-

Hydroxylation of TML: The pathway initiates with the hydroxylation of Nε-trimethyllysine by trimethyllysine dioxygenase (TMLD) , also known as trimethyllysine hydroxylase (TMLH), to form 3-hydroxy-Nε-trimethyllysine (HTML).[6][7][9]

-

Cleavage of HTML: The resulting HTML is cleaved by hydroxytrimethyllysine aldolase (HTMLA) , yielding 4-N-trimethylaminobutyraldehyde (TMABA) and glycine.[6][7][9]

-

Oxidation of TMABA: TMABA is then oxidized in an NAD+-dependent reaction catalyzed by TMABA dehydrogenase (TMABADH) to produce gamma-butyrobetaine (GBB).[6][7][9]

-

Hydroxylation of GBB: In the final, rate-limiting step, GBB is stereospecifically hydroxylated at the C-3 position by gamma-butyrobetaine dioxygenase (BBOX) to form L-carnitine.[6][7][9][12]

Gamma-Butyrobetaine (GBB): The Central Precursor

GBB holds a unique position in carnitine metabolism. It is not only the final intermediate in the endogenous synthesis pathway but can also be generated by the gut microbiota from unabsorbed dietary L-carnitine.[13][14] This dual origin underscores its importance as a key node in maintaining the body's carnitine pool.

For the final conversion to L-carnitine to occur, GBB must be transported into the cells of tissues expressing BBOX, primarily the liver and kidneys.[11] This transport is facilitated by specific membrane transporters. While the organic cation/carnitine transporter OCTN2 (encoded by SLC22A5) is a known transporter, studies have also identified the Na+/Cl--dependent GABA transporter Gat2 (SLC6A13) as a significant contributor to the hepatic uptake of GBB.[15][16]

The Decisive Conversion: Gamma-Butyrobetaine Dioxygenase (BBOX)

The conversion of GBB to L-carnitine is the metabolic gateway that produces the biologically active molecule. This reaction is catalyzed exclusively by Gamma-Butyrobetaine Dioxygenase (BBOX).

Enzyme Profile

-

Nomenclature : Gamma-butyrobetaine dioxygenase (BBOX); also known as γ-butyrobetaine hydroxylase (GBBH).[4][12]

-

Enzyme Class : BBOX is a member of the 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenase superfamily.[10][12]

-

Tissue Expression : The enzyme is highly expressed in the liver and kidneys, with lower expression in the testes and brain.[4][11][12]

The Catalytic Reaction

BBOX catalyzes the stereospecific hydroxylation of the pro-chiral C-3 carbon of GBB.[10][12] This is a complex oxidative reaction requiring several substrates and cofactors.

-

Substrates : Gamma-butyrobetaine (GBB) and molecular oxygen (O₂).

-

Cofactors : Ferrous iron (Fe²⁺) and 2-oxoglutarate (2-OG).

-

Products : L-carnitine, succinate, and carbon dioxide (CO₂).[12]

The reaction mechanism involves the binding of 2-OG and GBB to the Fe(II)-containing active site, followed by the binding of O₂. This leads to the oxidative decarboxylation of 2-OG to succinate, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This powerful oxidant then abstracts a hydrogen atom from the C-3 position of GBB, followed by a "rebound" of the hydroxyl group to form L-carnitine. Ascorbate (Vitamin C) plays a crucial, non-stoichiometric role by reducing any Fe(III) that forms back to the catalytically active Fe(II) state, thus maintaining enzyme activity.[12][17]

Regulation and Kinetics

The activity of BBOX is a critical control point for carnitine synthesis.

-

Rate-Limiting Step : BBOX catalyzes the final and rate-limiting step in the pathway, making it a key regulator of overall carnitine production.[9][12]

-

Substrate Inhibition : Interestingly, BBOX is subject to substrate inhibition at high concentrations of GBB.[10][18] This phenomenon, observed both with the isolated enzyme and in cellular models, may serve as a physiological feedback mechanism to prevent excessive carnitine synthesis.[10] Structural studies suggest that GBB binding in the absence of 2-OG can lock the enzyme in a "closed" conformation, preventing the ordered binding of cofactors required for catalysis.[10]

-

Cofactor Availability : The enzyme exhibits a relatively high Michaelis constant (KM) for 2-oxoglutarate, suggesting that its activity in vivo could be sensitive to fluctuations in the cellular concentration of this key Krebs cycle intermediate.[10]

-

Feedback Inhibition : High levels of L-carnitine from supplementation have been shown to inhibit BBOX activity, leading to an accumulation of plasma GBB.[19]

Methodologies for Studying the GBB-Carnitine Axis

Accurate quantification of GBB, L-carnitine, and related acylcarnitines is essential for both basic research and clinical diagnostics. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[19][20][21][22]

Protocol: Quantification of GBB and Carnitine by LC-MS/MS

This protocol provides a generalized workflow for the analysis of GBB and carnitine in biological matrices like plasma or serum.

-

Sample Preparation:

-

To 50 µL of plasma or serum, add an internal standard solution (containing isotopically labeled GBB and L-carnitine).

-

Induce protein precipitation by adding 200 µL of cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

Chromatographic Separation:

-

Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of these polar compounds.[21]

-

Column: A BEH HILIC column (e.g., 1.7 µm, 2.1 x 100 mm) is suitable.[21]

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would run from high to low organic content (e.g., 75% to 55% Acetonitrile) over several minutes to elute the analytes.[21]

-

-

Mass Spectrometry Detection:

-

Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[20]

-

Quantitative Data Summary

The following table presents typical reference ranges for GBB and free L-carnitine in human plasma, although values can vary based on diet, age, and physiological state.

| Analyte | Typical Plasma Concentration (nmol/mL) |

| Gamma-Butyrobetaine (GBB) | ~0.10 - 1.0 |

| Free L-Carnitine | ~25 - 50 |

Note: These are approximate values. Clinical interpretation requires comparison to laboratory-specific reference intervals.

Clinical and Therapeutic Relevance

The GBB-carnitine pathway is implicated in a range of physiological and pathological conditions, making it a focal point for therapeutic development.

Inborn Errors of Metabolism

Defects in the carnitine pathway can lead to severe metabolic diseases.[6][7]

-

Primary Carnitine Deficiency : This can arise from defects in the OCTN2 transporter (SLC22A5 gene), leading to excessive urinary carnitine loss, or more rarely, from defects in biosynthetic enzymes like BBOX.[2][6][23]

-

Clinical Presentation : Patients often present with hypoketotic hypoglycemia (especially during fasting), cardiomyopathy, skeletal myopathy, and liver dysfunction due to impaired fatty acid oxidation.[6][7][24]

GBB as a "Pro-Carnitine" Supplement

Given its status as the direct precursor, GBB is marketed as a nutritional supplement to enhance the body's own production of L-carnitine.[25]

-

Mechanism : Oral supplementation with GBB has been shown to effectively increase plasma L-carnitine concentrations.[25][26]

-

Applications : It is used in the sports nutrition and wellness industries with claims of enhancing energy production, improving athletic performance, and supporting fat metabolism.[5][26] A notable experiential effect reported by users is increased thermogenesis and sweating during exercise.[25]

BBOX as a Therapeutic Drug Target

Inhibiting BBOX presents a compelling strategy for modulating metabolism, particularly in the context of cardiovascular disease.

-

The Carnitine-TMAO-Atherosclerosis Link : High dietary intake of L-carnitine, especially from red meat, can be metabolized by certain gut bacteria into trimethylamine (TMA).[27] TMA is absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite that has been strongly linked to an increased risk of atherosclerosis and major adverse cardiovascular events.[13][14] GBB itself has also been identified as a pro-atherogenic intermediate in this gut microbial pathway.[13][14]

-

BBOX Inhibitors : Compounds that inhibit BBOX block the final step of carnitine synthesis, thereby reducing systemic L-carnitine levels.[3] This can shift cardiac metabolism away from fatty acid oxidation towards glucose oxidation, an effect considered cardioprotective, especially under ischemic conditions.

-

Clinical Compounds :

-

Meldonium (Mildronate) : A structural analog of GBB, meldonium is a clinically used BBOX inhibitor with cardioprotective effects.[28] However, it is a relatively weak inhibitor, requiring high doses.[28]

-

Novel Inhibitors : Research has yielded new, potent, and selective BBOX inhibitors with IC50 values in the nanomolar range, representing a significant improvement over meldonium.[10][29] These compounds are being investigated for their potential in treating cardiovascular and other metabolic diseases.[3]

-

Conclusion

Gamma-butyrobetaine is the linchpin in the final stage of L-carnitine biosynthesis. Its conversion to L-carnitine, orchestrated by the tightly regulated, rate-limiting enzyme BBOX, is a critical control point for cellular energy metabolism. The intricate biochemistry of this step, from its reliance on specific cofactors to its unique regulation by substrate inhibition, provides a fascinating example of metabolic control. As our understanding of the broader implications of carnitine metabolism deepens—spanning from rare genetic disorders to common cardiovascular diseases—the GBB-BBOX axis emerges as a highly promising target for innovative nutritional and pharmacological interventions aimed at optimizing metabolic health.

References

- Gamma-butyrobetaine dioxygenase - Grokipedia.

- Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC.

- What are BBOX antagonists and how do they work?.

- Gamma-butyrobetaine dioxygenase - Wikipedia.

- Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed.

- Ingredient: Gamma-Butyrobetaine - Caring Sunshine.

- γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC.

- The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - MDPI.

- Structural and Mechanistic Studies on γ-Butyrobetaine Hydroxylase - ResearchG

- Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Cre

- ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxid

- Gamma-Butyrobetaine (GBB)

- (PDF)

- Carnitine Inborn Errors of Metabolism - PMC - NIH.

- Hepatic uptake of γ-butyrobetaine, a precursor of carnitine biosynthesis, in r

- Carnitine inborn errors of metabolism - United Arab Emir

- Carnitine Biosynthesis From Gamma-Butyrobetaine and From Exogenous Protein-Bound 6-N-trimethyl-L-lysine by the Perfused Guinea Pig Liver. Effect of Ascorbate Deficiency on the in Situ Activity of Gamma-Butyrobetaine Hydroxylase - PubMed.

- Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry - bevital.

- Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase | Journal of Medicinal Chemistry - ACS Public

- Mitochondrial control of fuel switching via carnitine biosynthesis - bioRxiv.

- The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine c

- (PDF)

- A common X-linked inborn error of carnitine biosynthesis may be a risk factor for nondysmorphic autism | PNAS.

- GBB (Gamma-Butyrobetaine Ethyl Ester)

- Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase | Journal of Medicinal Chemistry - ACS Public

- Inborn Errors of Metabolism (Metabolic Disorders)

- γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed.

- Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implic

- Sites and regulation of carnitine biosynthesis in mammals - PubMed - NIH.

- Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in r

- Modulating carnitine levels by targeting its biosynthesis – selective inhibition of γ-butyrobetaine hydroxylase - ResearchG

- Carnitine precursor γ-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)

Sources

- 1. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. What are BBOX antagonists and how do they work? [synapse.patsnap.com]

- 4. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]

- 5. tigerfitness.com [tigerfitness.com]

- 6. Carnitine Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sites and regulation of carnitine biosynthesis in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 14. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carnitine biosynthesis from gamma-butyrobetaine and from exogenous protein-bound 6-N-trimethyl-L-lysine by the perfused guinea pig liver. Effect of ascorbate deficiency on the in situ activity of gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ESI-MS/MS measurement of free carnitine and its precursor γ-butyrobetaine in plasma and dried blood spots from patients with organic acidurias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. publications.aap.org [publications.aap.org]

- 25. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]

- 26. caringsunshine.com [caringsunshine.com]

- 27. The microbial gbu gene cluster links cardiovascular disease risk associated with red meat consumption to microbiota L-carnitine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

gamma-Butyrobetaine-d9 Hydrochloride: Technical Guide & Application Note

Executive Summary

gamma-Butyrobetaine-d9 Hydrochloride (γ-Butyrobetaine-d9 HCl) is the stable isotope-labeled analog of γ-Butyrobetaine, a critical intermediate in the biosynthesis of L-carnitine. Functioning primarily as an internal standard in mass spectrometry, it enables the precise quantification of endogenous γ-Butyrobetaine levels in biological matrices (plasma, urine, tissue).

This compound has gained significant relevance in metabolic research due to its role in the gut microbiota-dependent generation of Trimethylamine N-oxide (TMAO) , a prognostic marker for cardiovascular disease. This guide provides the definitive chemical identifiers, mechanistic context, and a validated LC-MS/MS workflow for its application.

Chemical Identity & Specifications

The following data constitutes the core technical specifications for sourcing and verifying the material.

| Parameter | Specification |

| Product Name | gamma-Butyrobetaine-d9 Hydrochloride |

| CAS Number | 85806-17-3 |

| Synonyms | Actinine-d9; 3-Carboxypropyl-tris(trideuteriomethyl)ammonium chloride; N-Trimethyl-d9-γ-aminobutyric acid chloride |

| Chemical Formula | C₇H₇D₉ClNO₂ (Salt form) / C₇H₇D₉NO₂⁺ (Cation) |

| Molecular Weight | 190.72 g/mol (Salt) / 155.26 g/mol (Cation) |

| Isotopic Purity | ≥ 99% Deuterium |

| Solubility | Highly soluble in water, methanol, and DMSO. |

| SMILES | [2H]C([2H])([2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

| Appearance | White to off-white solid (hygroscopic) |

Technical Note: The "d9" designation refers to the substitution of nine hydrogen atoms on the trimethylammonium head group –N(CH3)3 with deuterium –N(CD3)3. This specific labeling is chosen because the trimethyl group is chemically stable and produces a clean mass shift (+9 Da) that avoids interference from naturally occurring isotopes (M+1, M+2).

Mechanistic Context: Carnitine Biosynthesis & Microbiota

To interpret analytical data correctly, one must understand where γ-Butyrobetaine fits in the metabolic landscape. It serves as the immediate precursor to L-Carnitine and is a substrate for the enzyme Gamma-butyrobetaine dioxygenase (BBOX1) .

Figure 1: The Carnitine Biosynthesis & TMAO Pathway

This diagram illustrates the dual-fate of γ-Butyrobetaine: conversion to Carnitine in the host liver/kidney vs. conversion to TMA/TMAO by gut bacteria.

Caption: γ-Butyrobetaine is the metabolic pivot point between host carnitine synthesis (via BBOX1) and microbial TMAO generation.

Analytical Application: LC-MS/MS Quantification

The primary use of γ-Butyrobetaine-d9 is as an Internal Standard (IS) . Because it shares identical physicochemical properties with the endogenous analyte but differs in mass, it corrects for:

-

Matrix Effects: Ion suppression or enhancement in complex fluids (plasma/urine).

-

Extraction Efficiency: Loss of analyte during protein precipitation.

-

Retention Time Drift: It co-elutes exactly with the analyte.

Methodology: HILIC-MS/MS Protocol

Due to the high polarity (zwitterionic nature) of γ-Butyrobetaine, Reverse Phase (C18) chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for this assay.

A. Sample Preparation (Plasma/Serum)

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of γ-Butyrobetaine-d9 HCl working solution (e.g., 1 µg/mL in Methanol).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex/Spin: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

-

Transfer: Move supernatant to an HPLC vial. Inject 2-5 µL.

B. LC-MS/MS Conditions

| Parameter | Setting |

| Column | Silica-based HILIC (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 90% B to 50% B over 5 minutes (Retains polar betaines) |

| Ionization | ESI Positive Mode (+ve) |

C. MRM Transitions (Multiple Reaction Monitoring)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| γ-Butyrobetaine | 146.1 m/z | 87.1 m/z | 20-25 | Loss of N(CH₃)₃ (59 Da) |

| γ-Butyrobetaine-d9 | 155.1 m/z | 87.1 m/z | 20-25 | Loss of N(CD₃)₃ (68 Da) |

Critical Insight: Note that both the unlabeled and labeled forms produce the same product ion (m/z 87.1) in terms of nominal mass, because the deuterium label is on the trimethylamine group which is lost during fragmentation. The backbone (C4H7O2) remains unlabeled. This is a "Neutral Loss" type fragmentation pattern.[1] Ensure your MS resolution is sufficient, or verify if your specific label placement differs (though d9-trimethyl is the standard).

Figure 2: Analytical Workflow

Caption: Standardized workflow for quantifying betaines in plasma using d9-internal standards.

Handling, Stability & Safety

-

Hygroscopicity: As a hydrochloride salt, this compound is hygroscopic. Store the neat solid in a desiccator at -20°C .

-

Solution Stability: Stock solutions (e.g., 1 mg/mL in water or methanol) are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

-

Safety: While generally considered low toxicity (similar to carnitine), treat as a laboratory chemical. Standard PPE (gloves, goggles) is required.

-

Isotopic Exchange: The deuterium atoms on the methyl groups are chemically stable and do not undergo exchange with solvent protons under standard LC-MS conditions.

References

-

Koeth, R. A., et al. (2014).[2] "γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[2] Cell Metabolism.

-

Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal.

-

Toronto Research Chemicals. "Gamma-Butyrobetaine-d9 Hydrochloride Product Sheet."

-

Cayman Chemical. "L-Carnitine and Precursors Application Notes."

-

Kirsch, S. H., et al. (2010). "Quantification of carnitine and acylcarnitines in biological samples by LC-MS/MS." Clinical Chemistry.

Sources

The Metabolic Pivot: Gamma-Butyrobetaine (gBB) in Fatty Acid Oxidation and Drug Discovery

Executive Summary

Gamma-Butyrobetaine (gBB) has transcended its traditional categorization as a mere metabolic intermediate. Once viewed solely as the immediate precursor to L-carnitine, gBB is now recognized as a critical checkpoint in fatty acid metabolism, a competitive modulator of organic cation transport, and a pro-atherogenic metabolite via the gut-liver axis. This guide dissects the biological significance of gBB, detailing its mechanistic role in regulating fatty acid oxidation (FAO), its utility as a biomarker in ischemic preconditioning, and its emerging status as a therapeutic target in oncology.

Part 1: The Biochemical Nexus

The Carnitine Biosynthesis Pathway

Endogenous carnitine synthesis is a multi-organ process. The final and rate-limiting step occurs primarily in the liver and kidneys, catalyzed by gamma-butyrobetaine hydroxylase (BBOX1) .

-

Precursors: The pathway initiates with the methylation of protein-bound lysine to trimethyllysine (TML).

-

The Checkpoint: gBB is the final substrate. Its hydroxylation by BBOX1 requires molecular oxygen,

-ketoglutarate (2-OG), ferrous iron ( -

Significance: The availability of gBB limits the rate of carnitine production during stress states (e.g., fasting, ischemia).

The Gut-Microbiome "Reverse" Pathway

Recent research has elucidated a "reverse" flux where dietary L-carnitine is converted back into gBB by gut microbiota.

-

Mechanism: Anaerobic bacteria (e.g., E. timonensis) convert unabsorbed L-carnitine to gBB.

-

Toxicity: gBB is further metabolized to Trimethylamine (TMA) and subsequently TMAO (Trimethylamine N-oxide) in the host liver, a driver of atherosclerosis.[1]

-

Clinical Insight: gBB levels in plasma may serve as a dual marker for carnitine biosynthesis flux and gut dysbiosis.

Visualization: The Dual Metabolic Fate of gBB

The following diagram illustrates the intersection of endogenous synthesis and microbial metabolism.

Figure 1: The Biochemical Nexus of gBB. Blue region denotes endogenous synthesis supporting FAO; Red region denotes the microbial pathway leading to TMAO.

Part 2: Transport Dynamics & Pharmacological Modulation

The OCTN2 Transporter Competition

The Organic Cation Transporter 2 (OCTN2/SLC22A5) is the primary gatekeeper for carnitine homeostasis.

-

Substrate Competition: gBB, L-carnitine, and the drug Meldonium (Mildronate) compete for OCTN2.

-

Affinity Hierarchy: gBB often exhibits higher affinity for OCTN2 than L-carnitine (

vs. -

Mechanism of Meldonium: By competitively inhibiting OCTN2, Meldonium induces a "functional carnitine deficiency." It prevents the reabsorption of carnitine in the kidneys and the uptake of gBB/carnitine in tissues.

The Metabolic Shift (The "Mildronate Effect")

Inhibiting BBOX1 and OCTN2 lowers intracellular carnitine.[2] This limits the entry of Long-Chain Fatty Acids (LCFAs) into the mitochondria.[3][4]

-

Consequence: The cell is forced to switch from

-oxidation (oxygen-expensive) to glycolysis (oxygen-efficient). -

Therapeutic Value: In ischemic heart disease, this shift prevents the accumulation of toxic acylcarnitines and reduces oxygen demand, protecting the myocardium.[5][6]

Emerging Oncology Links (TNBC & ccRCC)

Recent studies identify BBOX1 as a metabolic vulnerability in Triple-Negative Breast Cancer (TNBC) and Renal Cell Carcinoma (ccRCC).

-

TNBC: BBOX1 activity sustains mTORC1 signaling and glycolysis.[7][8] Depletion of BBOX1 suppresses tumorigenesis.[7][9]

-

ccRCC: BBOX1 acts as a tumor suppressor in some contexts; its loss correlates with poor outcomes, while in others, it supports metastatic colonization.

Part 3: Experimental Methodologies

Protocol A: LC-MS/MS Quantification of gBB and Carnitine

Objective: Simultaneous quantification of gBB and L-carnitine in plasma or tissue homogenates. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+).

Materials:

-

Internal Standards (IS):

-gBB and -

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Column: HILIC Silica Column (e.g., Waters Atlantis HILIC, 2.1 x 100 mm, 3

).

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 50

of plasma/tissue homogenate. -

Add 200

of extraction solvent (Acetonitrile:Methanol 75:25 v/v) containing IS (1 -

Vortex for 30s; Incubate at -20°C for 20 min to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to an autosampler vial.

-

-

LC Gradient:

-

Start: 90% B (0-1 min).

-

Ramp: 90% B

50% B (1-6 min). -

Hold: 50% B (6-8 min).

-

Re-equilibrate: 90% B (8-12 min).

-

Flow rate: 0.3 mL/min.

-

-

MS/MS Parameters (MRM Mode):

-

gBB:

(Quantifier), -

L-Carnitine:

(Quantifier), -

-gBB:

-

-Carnitine:

-

Protocol B: BBOX1 Enzymatic Activity Assay

Objective: Screen for BBOX1 inhibitors (e.g., Meldonium analogs). Principle: Measure the conversion of gBB to L-carnitine using recombinant human BBOX1.

Reagents:

-

Recombinant hBBOX1 enzyme.

-

Cofactor Mix:

Ferrous Ammonium Sulfate, -

Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl.

Workflow:

-

Incubation: Mix 50 ng hBBOX1 with Cofactor Mix and test compound (inhibitor) in a 96-well plate. Incubate 10 min at 37°C.

-

Start Reaction: Add substrate gBB (final conc.

). Total volume 100 -

Reaction Time: Incubate for 20 min at 37°C.

-

Termination: Stop reaction by adding 300

ice-cold Acetonitrile (containing -

Detection: Analyze supernatant via LC-MS/MS (Protocol A) to quantify the product (L-Carnitine).

-

Calculation: Activity = [L-Carnitine formed] / [Time] / [Enzyme Amount].

Part 4: Data Summary & Comparative Metrics

Table 1: Kinetic Parameters of Transport and Metabolism

| Parameter | Substrate | Transporter/Enzyme | Km / IC50 | Biological Consequence |

| Transport | gBB | OCTN2 | ~9-13 | High-affinity uptake for synthesis. |

| Transport | L-Carnitine | OCTN2 | ~15-20 | Essential for muscle carnitine loading. |

| Inhibition | Meldonium | OCTN2 | Blocks carnitine/gBB reabsorption. | |

| Catalysis | gBB | BBOX1 | Rate-limiting step in carnitine synthesis. | |

| Inhibition | Meldonium | BBOX1 | Prevents gBB hydroxylation; accumulates gBB. |

Transport Mechanism Diagram

This diagram details the competitive inhibition at the cellular membrane, crucial for understanding drug mechanisms like Meldonium.

Figure 2: Competitive Transport Dynamics at OCTN2. Meldonium blocks the entry of gBB and Carnitine, reducing the intracellular pool available for Fatty Acid Oxidation.[2][5][10]

References

-

Koeth, R. A., et al. (2014).[1] gamma-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[11][12] Cell Metabolism.[2][5][6][7] [Link]

-

Liepinsh, E., et al. (2014). Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size.[13] Pharmacological Research. [Link]

-

Tars, K., et al. (2014).[14][15] Targeting carnitine biosynthesis: discovery of new inhibitors against gamma-butyrobetaine hydroxylase. Journal of Medicinal Chemistry. [Link]

-

Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal. [Link]

-

Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of pharmacodynamic activity. Pharmacological Research. [Link]

-

Liao, C., et al. (2020). Identification of BBOX1 as a Therapeutic Target in Triple-Negative Breast Cancer. Cancer Discovery. [Link]

-

Nakanishi, T., et al. (2011). Carnitine precursor gamma-butyrobetaine is a novel substrate of the Na(+)- and Cl(-)-dependent GABA transporter Gat2. Drug Metabolism and Disposition.[16] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Meldonium - Wikipedia [en.wikipedia.org]

- 4. Misuse of the metabolic modulator meldonium in sports - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]

- 6. mildronate.com [mildronate.com]

- 7. Identification of BBOX1 as a Therapeutic Target in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. BBOX1 restrains TBK1-mTORC1 oncogenic signaling in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of OCTN2 is more effective than inhibition of gamma-butyrobetaine dioxygenase to decrease the availability of l-carnitine and to reduce myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. science.rsu.lv [science.rsu.lv]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

Technical Guide: Structural and Functional Divergence of Gamma-Butyrobetaine vs. L-Carnitine

Executive Summary

This guide delineates the critical structural, biosynthetic, and pharmacological distinctions between Gamma-Butyrobetaine (GBB) and L-Carnitine . While GBB serves as the immediate biosynthetic precursor to L-Carnitine, a single hydroxylation event at the carbon-3 position fundamentally alters the molecule's biological destiny. For drug development professionals, understanding this "hydroxyl switch" is vital: it dictates the transition from a vasodilator/metabolic intermediate (GBB) to an essential mitochondrial fatty acid transporter (L-Carnitine). This guide also details the BBOX1 enzymatic gateway and provides a validated HILIC-MS/MS protocol for their simultaneous quantification.

Part 1: Molecular Architecture & Physicochemical Properties

The structural difference between GBB and L-Carnitine is singular but profound. It centers on the presence of a hydroxyl group (-OH) at the

Comparative Structural Analysis

| Feature | Gamma-Butyrobetaine (GBB) | L-Carnitine |

| IUPAC Name | 4-(Trimethylammonio)butanoate | (3R)-3-Hydroxy-4-(trimethylammonio)butanoate |

| Molecular Formula | C | C |

| Molar Mass | 145.20 g/mol | 161.20 g/mol |

| Chirality | Achiral (No stereocenter) | Chiral (L-isomer is bioactive; D-isomer is toxic) |

| Key Moiety | C3-Hydrogen (Hydrophobic patch) | C3-Hydroxyl (Hydrogen bond donor/acceptor) |

| LogP (Est.) | -4.5 (Highly Polar) | -5.4 (Extremely Polar) |

| Physiological Role | Precursor; Vasodilator (via NO) | Fatty Acid Transporter (Mitochondrial Shuttle) |

The "Hydroxyl Switch" Mechanism

The absence of the C3-hydroxyl group in GBB renders it achiral . It cannot function in the Carnitine Shuttle because Carnitine Palmitoyltransferase 1 (CPT1) specifically requires the (3R)-hydroxyl group to form an acyl-carnitine ester.

-

L-Carnitine: The -OH group attacks the thioester bond of Acyl-CoA, forming Acyl-Carnitine.

-

GBB: Lacking the -OH nucleophile, GBB is inert to CPT1. It accumulates or is excreted unless acted upon by BBOX1.

Part 2: Biosynthetic Context & Enzymatic Transformation

The conversion of GBB to L-Carnitine is the final, rate-limiting step in carnitine biosynthesis, catalyzed by Gamma-Butyrobetaine Hydroxylase (BBOX1) .[1][2]

The BBOX1 Gateway

BBOX1 is a 2-oxoglutarate-dependent dioxygenase.[1] It requires molecular oxygen, Fe

-

Therapeutic Target: BBOX1 is the target of Meldonium (Mildronate). Meldonium is a structural analogue of GBB (containing a hydrazinium moiety) that competitively inhibits BBOX1.

-

Mechanism: By inhibiting BBOX1, Meldonium prevents the formation of L-Carnitine, thereby reducing fatty acid oxidation and shifting cardiac metabolism toward glycolysis (an oxygen-sparing mechanism beneficial in ischemia).

Visualization: Biosynthesis and Inhibition Pathway

The following diagram illustrates the pathway and the specific blockade point of Meldonium.

Figure 1: The L-Carnitine biosynthetic pathway highlighting the critical role of BBOX1 in converting GBB to L-Carnitine, and its inhibition by Meldonium.[3]

Part 3: Pharmacological Implications[5]

Transport Competition (OCTN2)

Both GBB and L-Carnitine are substrates for the Organic Cation/Carnitine Transporter 2 (OCTN2) .

-

Pharmacokinetics: High levels of GBB (e.g., from supplementation or BBOX1 inhibition) compete with L-Carnitine for reabsorption in the kidney via OCTN2, leading to increased urinary excretion of Carnitine. This is a secondary mechanism by which Meldonium lowers tissue Carnitine levels.

The TMAO Liability

GBB is an intermediate in the gut microbiota-dependent conversion of dietary L-Carnitine to Trimethylamine N-oxide (TMAO), a pro-atherogenic metabolite.

-

Pathway: L-Carnitine

GBB -

Implication: Drug candidates that elevate systemic GBB must be evaluated for potential conversion to TMAO by gut bacteria (specifically Emergencia timonensis and related species).

Part 4: Analytical Protocol (HILIC-MS/MS)

Distinguishing GBB from L-Carnitine is challenging due to their high polarity and lack of UV-active chromophores. Reversed-phase chromatography often fails to retain them. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is the required standard for robust quantification.

Experimental Workflow

Objective: Simultaneous quantification of GBB and L-Carnitine in plasma/tissue.

Reagents:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[4]

-

Internal Standards: L-Carnitine-d3 and GBB-d9.

Step-by-Step Protocol:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50

L of plasma/tissue homogenate. -

Add 150

L of ice-cold Acetonitrile containing Internal Standards (100 ng/mL). -

Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a glass vial. Note: Do not evaporate to dryness; high polarity makes reconstitution difficult.

-

-

Chromatographic Separation (HILIC):

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7

m) or equivalent. -

Temperature: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold to stack polar analytes).

-

1-4 min: 90%

60% B (Elution). -

4-6 min: 60% B (Wash).

-

6.1 min: 90% B (Re-equilibration).

-

-

-

Mass Spectrometry Detection (ESI+):

-

Operate in Multiple Reaction Monitoring (MRM) mode.

-

L-Carnitine: Precursor 162.1

-

GBB: Precursor 146.1

-

Analytical Logic Diagram

Figure 2: HILIC-MS/MS workflow for separating and identifying GBB and L-Carnitine based on mass-to-charge ratio and fragmentation patterns.

References

-

Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417–429. Link

-

Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[5] Pharmacological Research, 113, 571–580. Link

-

Koeth, R. A., et al. (2014).

-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[6] Cell Metabolism, 20(5), 799–812. Link -

Isaguirre, A. C., et al. (2013).[7] HILIC-MS/MS method for the simultaneous quantification of carnitine and acetylcarnitine in biological fluids.[7] Analytical and Bioanalytical Chemistry, 405, 7607–7613. Link

-

Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634–639. Link

Sources

Methodological & Application

preparation of gamma-Butyrobetaine-d9 stock solutions in methanol

Application Note: Precision Preparation of Gamma-Butyrobetaine-d9 (GBB-d9) Stock Solutions in Methanol

Executive Summary

Gamma-Butyrobetaine (GBB) is the immediate precursor to L-carnitine in mammalian metabolism, catalyzed by the enzyme Gamma-Butyrobetaine Hydroxylase (BBOX1). Accurate quantification of GBB is critical in monitoring primary carnitine deficiency and evaluating the pharmacodynamics of BBOX1 inhibitors like Meldonium.

This guide details the preparation of Gamma-Butyrobetaine-d9 (GBB-d9) stock solutions. Unlike simple dissolution, this protocol addresses the specific physicochemical challenges of betaines—namely their hygroscopicity and zwitterionic nature—to ensure quantitative accuracy and long-term stability in methanol.

Scientific Context & Mechanism

GBB is a quaternary ammonium compound.[1] In quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable to correct for matrix effects (ion suppression/enhancement) common in HILIC or Reversed-Phase chromatography of polar metabolites.

Why GBB-d9? The d9-isotopologue (trimethyl-d9) is preferred over carbon-labeled variants because the deuterium atoms are located on the chemically inert quaternary ammonium methyl groups, preventing Hydrogen-Deuterium exchange (HDX) in protic solvents like methanol.

Biological Pathway Context: The following diagram illustrates the metabolic position of GBB and the impact of Meldonium, highlighting why precise quantification is required.

Figure 1: The Carnitine Biosynthesis Pathway.[2] GBB is converted to Carnitine by BBOX1. Meldonium inhibits this step, causing GBB accumulation.

Material Specifications & Safety

Critical Check: Salt Form vs. Inner Salt Commercially available GBB-d9 exists in two primary forms. You must verify your Certificate of Analysis (CoA) to use the correct Molecular Weight (MW) for calculations.

| Form | Chemical Structure | Approx.[1][2][3][4][5][6][7][8] MW (d9) | Solubility Note |

| Inner Salt (Zwitterion) | ~154.2 - 155.2 Da | Highly Hygroscopic. Equilibrate before weighing. | |

| Hydrochloride Salt | ~190.7 Da | Hygroscopic. Acidic in solution. |

Note: The "d9" refers to the deuteration of the three methyl groups on the nitrogen atom.

Solvent Choice: Methanol (LC-MS Grade)

-

Why: GBB is highly polar. Methanol provides excellent solubility (>10 mg/mL) and is easily miscible with water (common in stock dilutions) while possessing lower surface tension than water, aiding in transfer accuracy.

-

Safety: Methanol is toxic and volatile. Perform all steps in a fume hood.

Protocol: Primary Stock Solution Preparation

Target Concentration: 1.0 mg/mL (free base equivalent) Volume: 10 mL

Step 1: Environmental Equilibration (The "Hidden" Error Source)

Betaines are extremely hygroscopic. If you remove a cold vial from the freezer (-20°C) and open it immediately, atmospheric moisture will condense inside, altering the mass of the powder.

-

Action: Remove the GBB-d9 vial from storage and let it sit in a desiccator at room temperature for 60 minutes before opening.

Step 2: Gravimetric Preparation

Do not rely on the vendor's stated mass (e.g., "5 mg pack"). Always weigh the solid.

-

Place a clean, dry 10 mL Class A volumetric flask on an analytical microbalance (5-digit precision recommended). Tare the balance.

-

Using an anti-static spatula, transfer approximately 10 mg of GBB-d9 into the flask.

-

Record the exact mass (

) to 0.01 mg precision. -

Calculation Correction: If using the HCl salt, correct for the salt content to determine the "free betaine" concentration.

(Where Purity is expressed as a decimal, e.g., 0.98 for 98%)

Step 3: Dissolution

-

Add approximately 5 mL of LC-MS grade Methanol to the flask.

-

Sonicate for 2 minutes. GBB-d9 dissolves rapidly; ensure no crystals adhere to the neck.

-

Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).

-

Dilute to the mark with Methanol. Stopper and invert 10 times.

Protocol: Working Standard & Serial Dilution

For LC-MS/MS, working concentrations are typically in the ng/mL range. Use a serial dilution approach to minimize pipetting errors.

Diluent: 50:50 Methanol:Water (v/v). Rationale: Matching the initial mobile phase conditions of HILIC or RPLC methods prevents peak distortion.

| Solution ID | Source | Volume Transfer | Diluent Volume | Final Conc. |

| Stock A | Powder | (Gravimetric) | 10 mL MeOH | 1,000 µg/mL |

| WS-1 | Stock A | 100 µL | 9.90 mL | 10 µg/mL |

| WS-2 | WS-1 | 100 µL | 9.90 mL | 100 ng/mL |

Storage Note: Store Stock A at -20°C. Prepare WS-2 fresh weekly or store at 4°C for up to 1 month.

Quality Control: The Self-Validating System

Before running samples, you must validate the stock solution.

A. Isotopic Purity Check (The "Crosstalk" Test) Inject a 100 ng/mL solution of GBB-d9 into the LC-MS/MS. Monitor the MRM transition for unlabeled GBB (d0).

-

Requirement: The response of the d0 transition in the d9 standard must be < 0.5% of the d9 response.

-

Why: Impure standards containing d0 will cause false positives in patient samples.

B. Concentration Verification If a certified native GBB (d0) standard is available:

-

Prepare d0 and d9 solutions at theoretically identical concentrations (e.g., 100 ng/mL).

-

Infuse both.

-

The intensity should be within ±10% (assuming similar ionization efficiency, which is valid for d9 isotopes).

Workflow Visualization

Figure 2: Step-by-step workflow for the preparation and validation of GBB-d9 stock solutions.

References

-

Vaz, F. M., et al. (2002). "Analysis of carnitine biosynthesis metabolites in urine by HPLC-electrospray tandem mass spectrometry." Clinical Chemistry.

-

Liepinsh, E., et al. (2006). "Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction." Journal of Cardiovascular Pharmacology.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 725, Gamma-butyrobetaine."

-

Cayman Chemical. "Gamma-Butyrobetaine-d9 (hydrochloride) Product Information."

Sources

- 1. ECMDB: gamma-Butyrobetaine (ECMDB21336) (M2MDB001736) [ecmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Gamma-Butyrobetaine | C7H15NO2 | CID 725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gamma-Butyrobetaine ethyl ester | C9H20NO2+ | CID 30902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-Butyrobetaine-d9 | CAS 479677-53-7 | LGC Standards [lgcstandards.com]

- 7. mjfitness.au [mjfitness.au]

- 8. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [discover.restek.com]

Application Notes and Protocols for the Mass Spectrometric Detection of gamma-Butyrobetaine-d9

Introduction: The Significance of γ-Butyrobetaine in Metabolic Research

Gamma-butyrobetaine (GBB) is a crucial intermediate in the biosynthesis of carnitine, an essential molecule for fatty acid metabolism and energy production.[1] Beyond its role as a carnitine precursor, recent research has highlighted GBB's involvement in the gut microbiome's metabolic pathways, linking it to cardiovascular health and disease.[2] The gut microbiota can convert dietary L-carnitine into GBB, which is subsequently metabolized to trimethylamine (TMA) and then to the pro-atherogenic compound trimethylamine-N-oxide (TMAO).[1][2]

Given its multifaceted roles, the accurate quantification of GBB in biological matrices is paramount for researchers in drug development, clinical diagnostics, and metabolic studies. Stable isotope-labeled internal standards, such as gamma-Butyrobetaine-d9 (GBB-d9), are indispensable for achieving the highest accuracy and precision in mass spectrometry-based quantification. This document provides a comprehensive guide to the settings and protocols for the robust detection of GBB-d9 and its unlabeled counterpart, GBB, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like GBB in complex biological samples due to its high sensitivity, selectivity, and specificity.[3][4] The methodology involves three key stages:

-

Liquid Chromatography (LC) Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes of interest, GBB and GBB-d9, are separated from other matrix components based on their physicochemical properties as they pass through a chromatography column. For polar molecules like GBB, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode of separation as it provides excellent retention and peak shape.[5]

-

Ionization: The separated analytes are introduced into the mass spectrometer's ion source, where they are converted into gas-phase ions. Electrospray ionization (ESI) is the most common technique for polar molecules like GBB and is typically performed in the positive ion mode.

-

Tandem Mass Spectrometry (MS/MS) Detection: The ionized analytes are then subjected to two stages of mass analysis. In the first stage (Q1), the precursor ion (the ionized molecule of a specific mass-to-charge ratio, m/z) is selected. This precursor ion is then fragmented in a collision cell (Q2) through a process called Collision-Induced Dissociation (CID).[6] In the final stage (Q3), a specific product ion (a fragment of the precursor ion) is selected and detected. This highly specific detection method, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for precise quantification.[4]

Experimental Workflow

The overall workflow for the analysis of GBB and GBB-d9 in biological samples is depicted below.

Caption: Overall experimental workflow for the quantification of γ-Butyrobetaine.

Detailed Protocols

Part 1: Sample Preparation from Plasma/Serum

This protocol outlines a simple and effective protein precipitation method for the extraction of GBB and GBB-d9 from plasma or serum samples.

Materials:

-

Plasma or serum samples

-

gamma-Butyrobetaine-d9 (GBB-d9) internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Procedure:

-

Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation of analytes.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add a known amount of GBB-d9 internal standard solution. The volume should be minimal to avoid significant dilution of the sample.

-

Protein Precipitation: Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or a 3:1 mixture of acetonitrile and methanol) to the sample.[3]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

-

Injection: Inject an appropriate volume (typically 2-10 µL) onto the LC-MS/MS system.

Part 2: Liquid Chromatography (LC) Method

A HILIC method is recommended for the optimal retention and separation of the polar analytes GBB and GBB-d9.

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC or HPLC system | Provides high-resolution separation. |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) | Specifically designed for retaining and separating polar compounds.[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4 | Provides good peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | Acetonitrile | The organic component of the mobile phase for HILIC separation. |

| Flow Rate | 0.25 - 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Ensures reproducible retention times. |

| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

| LC Gradient | Time (min) | %B |

| 0.0 | 95 | |

| 2.0 | 50 | |

| 3.0 | 50 | |

| 3.1 | 95 | |

| 5.0 | 95 |

Note: The LC gradient should be optimized for your specific LC system and column to achieve the best separation.

Part 3: Mass Spectrometry (MS) Method

The following MS parameters are recommended for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | GBB and GBB-d9 readily form positive ions. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Source Temperature | 120 - 150°C | Aids in desolvation of the analyte ions. |

| Desolvation Gas | Nitrogen | |

| Desolvation Temp. | 350 - 500°C | Facilitates efficient desolvation. |

| Cone Gas Flow | 50 - 150 L/hr | Optimizes ion sampling into the mass spectrometer. |

| Collision Gas | Argon | Inert gas used for Collision-Induced Dissociation. |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| γ-Butyrobetaine (GBB) | 146.1 | 87.1 | 100 | 30 | 20 |

| γ-Butyrobetaine-d9 (GBB-d9) | 155.2 | 96.1 | 100 | 30 | 20 |

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for maximum signal intensity for both the analyte and internal standard.

Fragmentation of γ-Butyrobetaine

The selection of the product ion in an MRM assay is critical for selectivity and sensitivity. The fragmentation of GBB upon Collision-Induced Dissociation (CID) provides the basis for this selection.

Sources

- 1. γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Association of Circulating L-Carnitine, γ-Butyrobetaine and Trimethylamine N-Oxide Levels with Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

Comprehensive Application Note: Quantification of Carnitine Precursors in Dried Blood Spots (DBS) via LC-MS/MS

Executive Summary & Biological Context

Carnitine plays an obligate role in mitochondrial

Analyzing these precursors—specifically TML and GBB—in dried blood spots (DBS) provides critical insights into inborn errors of metabolism (IEMs), such as primary carnitine deficiency and defects in carnitine biosynthesis enzymes. Furthermore, TML has recently been identified as a critical precursor for gut-microbiota-dependent generation of trimethylamine N-oxide (TMAO), making it a biomarker of interest in cardiovascular disease risk assessment () [1]. DBS is the preferred matrix for both newborn screening (NBS) and large-scale epidemiological studies due to its minimally invasive nature and the ambient stability of the analytes.

Figure 1: Endogenous L-Carnitine biosynthesis pathway from protein-bound lysine.

Analytical Challenges & Methodological Rationale

The Pitfalls of Derivatization

Historically, carnitine and its precursors were analyzed using reversed-phase liquid chromatography (RPLC) following butyl esterification (derivatization with butanol/HCl at 65°C). While this adds hydrophobicity to highly polar, zwitterionic molecules like TML and GBB, the harsh acidic conditions induce the hydrolysis of endogenous acylcarnitines present in the DBS. This artificial inflation of the free carnitine and precursor pool can lead to false positives in clinical diagnostics () [2].

The HILIC Advantage

To preserve the true endogenous biochemical profile, modern protocols utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC employs a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase. This orthogonal retention mechanism effectively retains underivatized TML, GBB, and carnitine, preventing them from eluting in the void volume where severe ion suppression from DBS matrix components (like phospholipids and salts) occurs () [3].

Experimental Protocol: Underivatized HILIC-MS/MS Workflow

Materials & Reagents

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

-

Modifiers: Ammonium formate (10 mM) and Formic acid (0.1%).

-

Stable Isotope-Labeled Internal Standards (SIL-IS): TML-

, GBB- -

Equipment: 3.2 mm DBS puncher, orbital shaker, refrigerated centrifuge, UHPLC-MS/MS system (Triple Quadrupole).

Figure 2: Step-by-step extraction and analysis workflow for DBS samples.

Step-by-Step Methodology & Causality

-

Punching: Punch a single 3.2 mm disc (equivalent to ~3.1 µL of whole blood) from the center of the DBS card into a 96-well polypropylene plate.

-

Causality: Center punching avoids the "chromatographic effect" of the filter paper, where varying hematocrit levels can cause uneven analyte distribution at the edges of the blood spot.

-

-

IS Addition & Extraction: Add 100 µL of extraction solvent (Methanol/Water, 80:20, v/v) containing the SIL-IS mixture (e.g., 500 nmol/L of each isotope).

-

Causality: The high methanol content precipitates hemoglobin and other proteins, while the 20% water fraction ensures complete solubilization and extraction of the highly polar TML and GBB from the dense cellulose matrix.

-

-

Agitation: Seal the plate and incubate on an orbital shaker at 45°C for 45 minutes at 750 rpm.

-

Causality: Gentle heating provides the kinetic energy required to accelerate the desorption of analytes from the filter paper without causing thermal degradation of the metabolites.

-

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Causality: Tightly pellets the cellulose fibers and precipitated proteins. Transferring particulate matter can lead to catastrophic LC column clogging and pressure spikes.

-

-

Transfer: Transfer 75 µL of the clear supernatant to a clean 96-well autosampler plate for injection.

LC-MS/MS Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid.

-

Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 90% B and re-equilibrate for 3 mins.

-

Causality: Starting with a high organic fraction ensures strong retention of polar analytes on the amide phase. The increasing aqueous gradient selectively elutes the compounds based on their polarity.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Ionization: Positive Electrospray Ionization (+ESI).

Quantitative Data & MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and typical physiological concentrations expected in healthy DBS samples () [4].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Typical DBS Conc. (µM) |

| Trimethyllysine (TML) | 189.1 | 84.1 | 20 | 0.5 – 2.5 |

| TML- | 198.1 | 84.1 | 20 | N/A (Spiked) |

| 146.1 | 87.1 | 18 | 0.2 – 1.5 | |

| GBB- | 149.1 | 87.1 | 18 | N/A (Spiked) |

| L-Carnitine (C0) | 162.1 | 85.1 | 22 | 10.0 – 50.0 |

| L-Carnitine- | 165.1 | 85.1 | 22 | N/A (Spiked) |

Trustworthiness: Building a Self-Validating System

To ensure absolute scientific integrity, this protocol must operate as a self-validating system. The complex nature of DBS (varying hematocrit, cellular debris) demands rigorous Quality Control (QC) checks embedded within every analytical batch:

-

Absolute Recovery Assessment: Determine extraction efficiency by comparing the peak areas of SIL-IS spiked into the extraction solvent before extracting a blank DBS punch, versus SIL-IS spiked into the supernatant after the extraction of a blank DBS punch. Acceptable absolute recovery for polar metabolites from cellulose filter paper should be

. -

Matrix Effect (ME) Evaluation: Co-eluting matrix components can suppress or enhance the ESI signal. Calculate ME by comparing the peak area of SIL-IS in an extracted blank matrix to the peak area of SIL-IS in neat solvent.

Values between 85% and 115% indicate minimal ion suppression/enhancement. The use of matched isotopologues (e.g., TML- -

Linearity and Sensitivity: The method must demonstrate strict linearity (

) over a biologically relevant calibration range (e.g., 0.1 to 50 µM). The Limit of Quantification (LOQ) is defined as the lowest concentration where the Signal-to-Noise (S/N) ratio is

References

-

Trimethyllysine, a trimethylamine N-oxide precursor, predicts the presence, severity, and prognosis of heart failure. Frontiers in Cardiovascular Medicine / PMC.

-

Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. PMC (nih.gov).

-

Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry.

-

Balancing the Equation: A Natural History of Trimethylamine and Trimethylamine-N-oxide. Journal of Proteome Research, ACS Publications.

Application Note: High-Performance HILIC Chromatography Methods for Polar Betaine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Hydrophilic Interaction Liquid Chromatography (HILIC) to the challenging separation of polar betaine compounds. Betaines, characterized by their zwitterionic nature and high polarity, are often poorly retained in traditional reversed-phase liquid chromatography. HILIC offers a robust alternative, enabling superior retention and separation. This document delves into the fundamental retention mechanisms, offers a systematic approach to method development—including stationary phase selection and mobile phase optimization—and provides a step-by-step protocol for the analysis of glycine betaine in a biological matrix. Troubleshooting advice and expert insights are included to ensure method robustness and reliability.

Introduction: The Challenge of Betaine Analysis

Betaine compounds are a class of zwitterionic molecules that contain a permanently positively charged cationic group (often a quaternary ammonium) and a negatively charged group (such as a carboxylate). This unique structure imparts high polarity and water solubility, making them vital as compatible solutes in biological systems, where they play roles in cellular protection against osmotic stress.[1] However, these same properties make them notoriously difficult to analyze using conventional reversed-phase liquid chromatography (RPLC), where they typically exhibit poor retention and elute in or near the solvent front.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier technique for the analysis of such polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This "reverse reversed-phase" setup allows for the retention and separation of compounds that are intractable by RPLC, making it an indispensable tool for metabolomics, food science, and clinical research involving betaines.[3][5]

The HILIC Retention Mechanism for Betaines

The primary retention mechanism in HILIC is based on partitioning. The highly organic mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase.[3][6][7] Polar analytes, like betaines, partition from the bulk organic mobile phase into this immobilized aqueous layer, leading to their retention.[6][7][8] The more hydrophilic the analyte, the stronger its partitioning and the longer its retention time.[6]

However, retention in HILIC is multimodal and more complex than simple partitioning.[7][8] Secondary interactions, including hydrogen bonding, dipole-dipole forces, and, critically for betaines, electrostatic interactions, play a significant role.[6][7] The permanently positively charged quaternary amine of a betaine can engage in electrostatic attraction with anionic sites on the stationary phase (e.g., deprotonated silanols), while the negatively charged carboxylate can be repelled. This complex interplay of forces dictates the final selectivity and retention.

Caption: HILIC retention mechanism for a polar betaine compound.

A Systematic Guide to HILIC Method Development

A successful HILIC method relies on the careful selection and optimization of several key parameters. The goal is to maximize retention while achieving symmetric peak shapes and desired selectivity.

Stationary Phase Selection

The choice of stationary phase is the most critical factor in determining selectivity in HILIC.[9] Unlike RPLC, HILIC columns are not easily interchangeable due to the diverse chemistries available.[9]

| Stationary Phase | Chemistry & Properties | Best Suited For Betaine Analysis Because... |

| Bare Silica | Unbonded silica with surface silanol groups. Can exhibit anionic character at moderate pH. | Provides strong hydrogen bonding and cation-exchange interactions, which are effective for retaining the permanently positive charge on betaines.[10] It is a cost-effective starting point for method development.[11] |

| Amide | Bonded with amide functional groups. Less acidic than bare silica. | Offers enhanced retention for polar neutral and charged compounds with excellent peak shape. The amide phase provides a different selectivity profile compared to bare silica. |

| Diol | Bonded with diol groups. Considered a neutral phase. | Provides retention primarily through hydrogen bonding, which can be useful for separating betaines from other matrix components with less electrostatic interaction. |

| Zwitterionic | Contains both positive and negative charges (e.g., sulfobetaine or phosphocholine).[12] | These phases, like ZIC-HILIC, are specifically designed for HILIC and can offer high selectivity for zwitterionic analytes like betaines through a combination of hydrophilic partitioning and electrostatic interactions.[6][12] |

Expert Insight: For initial screening of betaines, a bare silica or a zwitterionic column is often the best starting point. Bare silica provides robust retention, while zwitterionic phases can offer unique selectivity due to their dual-charge nature.[6]

Mobile Phase Optimization

The mobile phase in HILIC consists of a high percentage of a weak, aprotic organic solvent (usually acetonitrile) and a smaller percentage of a strong, aqueous solvent (water or buffer).[3]

Acetonitrile is the most commonly used organic solvent in HILIC. Its aprotic nature and ability to facilitate the formation of a stable water layer make it ideal.[13] Retention is inversely proportional to the water content; to increase retention of betaines, increase the percentage of acetonitrile. A typical starting point is 80-95% acetonitrile.[11][14]

Using an unbuffered water/acetonitrile mobile phase can lead to poor peak shapes and shifting retention times, especially for charged analytes like betaines. A buffer is essential for ensuring reproducible results.

-

Buffer Type: Volatile buffers such as ammonium formate and ammonium acetate are highly recommended, as they are fully compatible with mass spectrometry (MS) detection.[13]

-

Buffer Concentration: A concentration between 10-20 mM is typically sufficient. Higher salt concentrations can increase the thickness of the aqueous layer, which may increase retention, but can also lead to salt precipitation in high organic mobile phases.[15]

-

pH: The mobile phase pH is a powerful tool for manipulating retention and selectivity. For betaines, which have a permanent positive charge, pH primarily affects the charge of the stationary phase (i.e., the ionization of silanol groups). A slightly acidic pH (e.g., pH 3-5) is often a good starting point.[10][11] This ensures consistent ionization of the stationary phase and can improve the peak shape of the carboxylate-containing betaines.

Caption: Systematic workflow for HILIC method development.

Detailed Protocol: HILIC-MS/MS Analysis of Glycine Betaine in Plant Tissue

This protocol provides a validated method for the extraction and quantification of glycine betaine from a plant matrix, a common application in agricultural and metabolic research.

Materials and Reagents

-

Chemicals: Glycine betaine standard (>98% purity), Acetonitrile (HPLC or MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.

-

Columns: HILIC Silica Column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Equipment: Homogenizer, centrifuge, analytical balance, volumetric flasks, autosampler vials.

Sample Preparation (QuEChERS-style Extraction)

This procedure is adapted from established methods for betaine extraction.[10]

-

Weighing: Accurately weigh ~100 mg of lyophilized and powdered plant tissue into a 2 mL centrifuge tube.

-

Extraction: Add 1.5 mL of an 80:20 (v/v) acetonitrile/water solution to the tube.

-

Homogenization: Vortex vigorously for 1 minute. For tougher tissues, use a bead beater for 2-3 minutes.

-

Salting-Out: Add magnesium sulfate and sodium chloride to promote phase separation and enhance extraction.[10]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Dilution & Filtration: Carefully transfer an aliquot of the upper acetonitrile layer to a new tube. Dilute 1:10 with the initial mobile phase (e.g., 90:10 ACN/buffer). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

HILIC-MS/MS Instrumentation and Conditions

| Parameter | Setting | Rationale |

| LC System | Agilent 1200 series or equivalent | Standard high-performance LC system. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive quantification using MRM. |

| Column | HILIC Silica, 100 x 2.1 mm, 2.6 µm | Provides good retention and peak shape for betaine.[10] |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid) | Buffered aqueous phase to ensure reproducibility and good peak shape.[10][11] |

| Mobile Phase B | Acetonitrile | The primary organic solvent for HILIC retention. |

| Gradient | 90% B (0-2 min), to 60% B (2-5 min), hold 60% B (5-7 min), return to 90% B (7.1-10 min) | A shallow gradient ensures robust separation from other polar metabolites. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Reduces mobile phase viscosity and can improve peak efficiency. |

| Injection Vol. | 5 µL | |

| Ionization Mode | ESI Positive | Betaine's quaternary amine is permanently positive. |

| MRM Transition | Glycine Betaine: Q1 118.1 -> Q3 59.1 | Precursor ion [M+H]+ and a characteristic product ion for high selectivity. |

| Gas Temp. | 325°C | |

| Gas Flow | 10 L/min |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of glycine betaine into a blank matrix extract.[16] A typical range is 5-500 µg/L.[10]

-

Quantification: Generate a linear regression curve of peak area versus concentration.[10] Determine the concentration of glycine betaine in the samples by interpolating their peak areas from the calibration curve.

Troubleshooting Common HILIC Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor/Drifting Retention Times | 1. Insufficient column equilibration.[17]2. Mobile phase pH is too close to analyte pKa.[18]3. Inconsistent mobile phase preparation. | 1. Equilibrate with at least 10-15 column volumes of the initial mobile phase between injections.[17]2. Adjust mobile phase pH to be at least 1.5-2 units away from the analyte pKa.3. Prepare mobile phases fresh and use an accurate pH meter. Premixing mobile phases can improve stability.[19] |